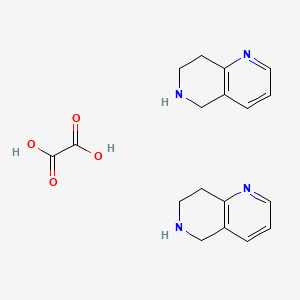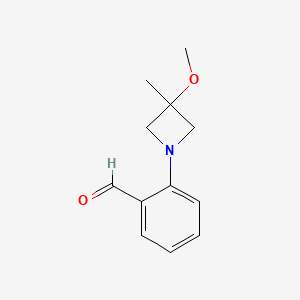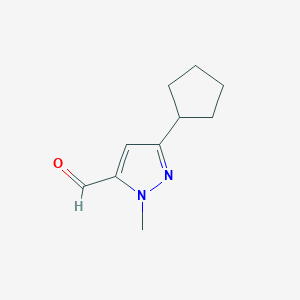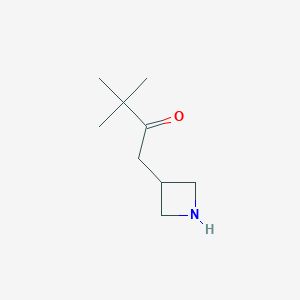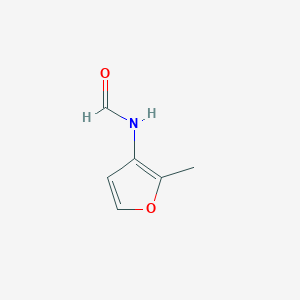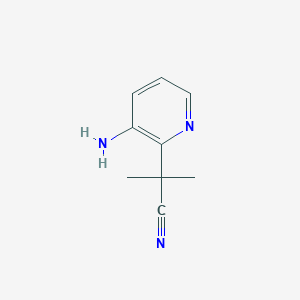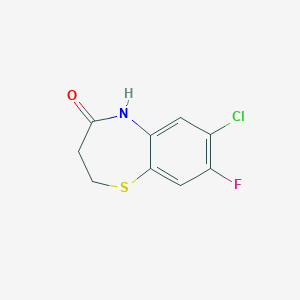
7-Chloro-8-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-8-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a heterocyclic compound that features a benzothiazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable chloro-fluoro ketone under acidic conditions to form the benzothiazepine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols, leading to the formation of substituted benzothiazepines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; in solvents such as dimethylformamide or dichloromethane.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced benzothiazepines, and various substituted derivatives.
Scientific Research Applications
7-Chloro-8-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-8-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-Chloro-8-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms, which can influence its reactivity and biological activity. This makes it distinct from other benzothiazepine and benzodiazepine derivatives.
Properties
Molecular Formula |
C9H7ClFNOS |
|---|---|
Molecular Weight |
231.67 g/mol |
IUPAC Name |
7-chloro-8-fluoro-3,5-dihydro-2H-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C9H7ClFNOS/c10-5-3-7-8(4-6(5)11)14-2-1-9(13)12-7/h3-4H,1-2H2,(H,12,13) |
InChI Key |
CIRHULLFEMAUEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=CC(=C(C=C2NC1=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





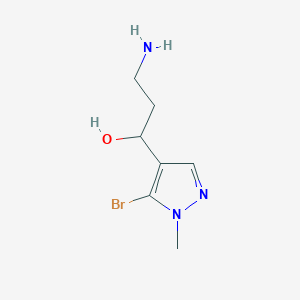
![N-[6-(Aminomethyl)pyridin-2-YL]propanamide](/img/structure/B13161505.png)

